2-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid
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Overview
Description
2-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid is an organic compound that features a pyrazole ring substituted with a fluorine atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid typically involves the reaction of 1-methyl-1H-pyrazole with fluorinated acetic acid derivatives. One common method includes the use of fluorinated acetic anhydride or fluorinated acetic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism by which 2-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
2-Fluoro-2-(1H-pyrazol-3-yl)acetic acid: Lacks the methyl group on the pyrazole ring.
2-Chloro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid: Substitutes fluorine with chlorine.
2-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)acetic acid: The fluorine atom is positioned differently on the pyrazole ring.
Uniqueness: 2-Fluoro-2-(1-methyl-1H-pyrazol-3-yl)acetic acid is unique due to the specific positioning of the fluorine atom and the methyl group on the pyrazole ring. This configuration can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H7FN2O2 |
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Molecular Weight |
158.13 g/mol |
IUPAC Name |
2-fluoro-2-(1-methylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C6H7FN2O2/c1-9-3-2-4(8-9)5(7)6(10)11/h2-3,5H,1H3,(H,10,11) |
InChI Key |
ATKWFQBHXLHOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(C(=O)O)F |
Origin of Product |
United States |
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